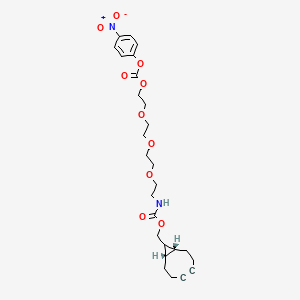
endo-BCN-PEG4-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
endo-BCN-PEG4-PNP: is a compound used primarily in bioconjugation, which involves attaching two or more molecules together for various applications in biological research and medicine. The compound consists of a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) spacer, and a para-nitrophenyl (PNP) ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG4-PNP typically involves the following steps:
Formation of BCN Group: The BCN group is synthesized through a series of organic reactions starting from cyclooctyne derivatives.
Attachment of PEG Spacer: The PEG4 spacer is attached to the BCN group using standard PEGylation techniques, which often involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Introduction of PNP Ester:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of BCN and PEG Intermediates: These intermediates are synthesized in large quantities using optimized reaction conditions to ensure high yield and purity.
Coupling Reactions: The intermediates are then coupled together using automated reactors and continuous flow systems to enhance efficiency and scalability.
Purification and Quality Control: The final product is purified using techniques like column chromatography and characterized using NMR, HPLC, and mass spectrometry to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: endo-BCN-PEG4-PNP undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The BCN group participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules, forming stable triazole linkages.
Nucleophilic Substitution: The PNP ester group can undergo nucleophilic substitution reactions with amine-containing molecules, forming stable amide bonds.
Common Reagents and Conditions:
Click Chemistry: Azide-containing molecules, typically in aqueous or organic solvents, under mild conditions without the need for copper catalysts.
Nucleophilic Substitution: Amine-containing molecules, often in the presence of a base like triethylamine (TEA) or pyridine, in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products:
Triazole Linkages: Formed from SPAAC reactions with azides.
Amide Bonds: Formed from nucleophilic substitution with amines.
Scientific Research Applications
endo-BCN-PEG4-PNP has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of endo-BCN-PEG4-PNP involves its ability to form stable covalent bonds with target molecules through click chemistry and nucleophilic substitution reactions. The BCN group undergoes SPAAC reactions with azides, forming triazole linkages, while the PNP ester group reacts with amines to form amide bonds. These reactions enable the compound to effectively conjugate with a wide range of biomolecules and synthetic molecules, facilitating their use in various applications .
Comparison with Similar Compounds
endo-BCN-PEG4-NHS Ester: Similar structure but contains an NHS ester group instead of a PNP ester, used for labeling primary amines.
endo-BCN-PNP-Carbonate: Contains a carbonate group instead of a PEG spacer, used for similar bioconjugation applications.
endo-BCN-PEG4-PFP Ester: Contains a pentafluorophenyl (PFP) ester group, used for similar click chemistry and bioconjugation reactions.
Uniqueness: endo-BCN-PEG4-PNP is unique due to its combination of a BCN group, a PEG4 spacer, and a PNP ester, which provides enhanced solubility, stability, and reactivity in bioconjugation applications. The PEG spacer increases the hydrophilicity and flexibility of the compound, making it suitable for a wide range of biological and chemical applications .
Properties
Molecular Formula |
C26H34N2O10 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C26H34N2O10/c29-25(37-19-24-22-5-3-1-2-4-6-23(22)24)27-11-12-33-13-14-34-15-16-35-17-18-36-26(30)38-21-9-7-20(8-10-21)28(31)32/h7-10,22-24H,3-6,11-19H2,(H,27,29)/t22-,23+,24? |
InChI Key |
BVZOGCXKPKMYGZ-VSGJHWFKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


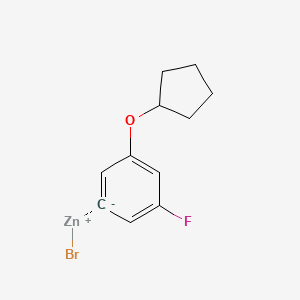
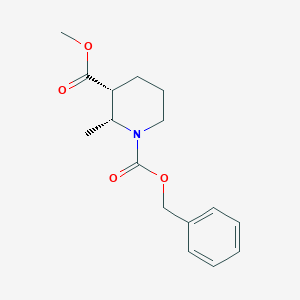

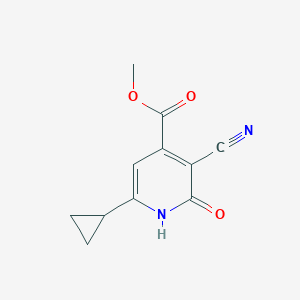
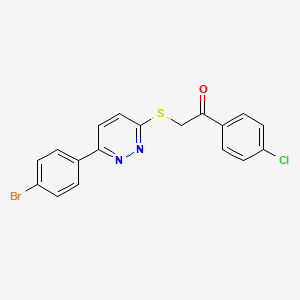

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
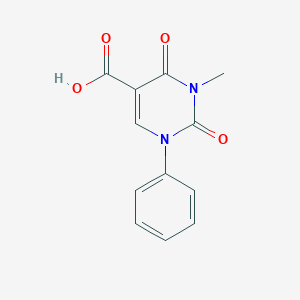
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)


